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RO4987655 Profile & Efficacy Data

The following tables summarize the core characteristics and quantitative efficacy data for RO4987655.

Table 1: Core Characteristics of RO4987655

Attribute Description

Chemical Names RO4987655, CH4987655, RG 7167 [1] [2]

Molecular Formula C₂₀H₁₉F₃IN₃O₅ [1] [2]

Molecular Weight 565.28 g/mol [1] [2]

CAS Number 874101-00-5 [1] [2]

Primary Target MEK1/2 (Mitogen-Activated Protein Kinase Kinase) [1] [2]

Mechanism Allosteric inhibition [3] [4]

IC₅₀ (MEK1/2) 5 - 5.2 nM [1] [2]

Table 2: In Vitro Anti-Proliferative Activity (IC₅₀) This data demonstrates the compound's potency against

various human cancer cell lines after a 4-day exposure [2].
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Cell Line Mutation IC₅₀ (nM)

COLO 205 B-raf V600E 0.86 nM

HT-29 B-raf V600E 1.7 nM

MIA PaCa-2 K-ras G12C 3.3 nM

C32 B-raf V600E 8.4 nM

QG-56 H-ras Q61L 9.5 nM

Table 3: In Vivo Efficacy in NCI-H2122 Xenograft Model This study showed the effect of RO4987655 on

tumor growth and metabolism in a mouse model of human lung adenocarcinoma [3] [4].

RO4987655 Dose Tumor Growth Inhibition (TGI) on Day 3 [18F]FDG-PET Uptake Change

1.0 mg/kg 119% Decrease by Day 1

2.5 mg/kg 145% Decrease by Day 1

5.0 mg/kg 150% Decrease by Day 1

Detailed Experimental Protocols

For researchers looking to replicate or understand the key studies on RO4987655, here are summaries of the

methodologies used.

Cell Proliferation Assay (In Vitro)

Purpose: To determine the anti-proliferative effects of RO4987655.

Cell Line: Human lung adenocarcinoma NCI-H2122 cells.
Procedure: Cells were treated with various concentrations of RO4987655 for 72 hours in 96-

well plates. Viable cells were quantified using a Cell Counting Kit-8 (Dojindo Molecular
Technologies) [3] [4].

Key Finding: RO4987655 inhibited proliferation of NCI-H2122 cells in a dose-dependent
manner with an IC₅₀ value of 0.0065 μM (6.5 nM) [2].
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Western Blotting for Pathway Analysis (In Vitro)

Purpose: To assess the inhibition of the MAPK signaling pathway.
Cell Treatment: NCI-H2122 cells were treated with RO4987655 (0.1 to 1.0 μM) for indicated

periods.
Cell Lysis & Analysis: Cells were lysed with a buffer containing protease and phosphatase

inhibitors. Key proteins like pERK (T202/Y204) and total ERK were detected using specific
antibodies to confirm target engagement [3] [4].

Key Finding: RO4987655 suppressed pERK1/2 levels as early as 2 hours after treatment start
[2].

In Vivo Xenograft Study & [18F]FDG-PET Imaging

Purpose: To evaluate the efficacy and metabolic response in a live animal model.
Model: Female athymic nude mice with NCI-H2122 human lung carcinoma xenografts.

Dosing: RO4987655 was administered orally at 1.0, 2.5, and 5.0 mg/kg. The drug was
formulated by dissolving in 50% ethanol/50% Cremophor EL, then diluted fivefold with distilled

water on dosing day [3] [4].
Tumor Monitoring: Tumor volumes were measured with calipers. Metabolic activity was

monitored non-invasively using microPET imaging at baseline, day 1, and day 3 after treatment
[3] [4].

Proteomic Analysis: Reverse Phase Protein Array (RPPA) was used to analyze in vivo effects
on MAPK/PI3K pathway components in tumor tissues [3] [4].

Clinical Phase I Trial (Pharmacokinetics/Pharmacodynamics)

Purpose: To determine the maximum tolerated dose (MTD), safety, and PK/PD profile in
humans.

Design: Phase I dose-escalation study in Japanese patients with advanced solid tumors using
a 3 + 3 design.

Dosing: Patients received a single dose followed by continuous once-daily (1, 2, or 4 mg QD)
or twice-daily (4, 5, or 6.5 mg BID) dosing in 28-day cycles.

PK/PD Assessments: Plasma concentrations of RO4987655 were measured.
Pharmacodynamics was evaluated by measuring pERK inhibition in peripheral blood

mononuclear cells (PBMCs) [5].

Mechanism of Action & Signaling Pathway
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RO4987655 is a highly selective, allosteric inhibitor of MEK1 and MEK2, key kinases in the

Ras/Raf/MEK/ERK signaling pathway [3] [1] [4]. This pathway is frequently hyperactivated in cancers

through mutations in RAS or RAF genes. The following diagram illustrates the mechanism of RO4987655

and the observed feedback loops.
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Diagram of RO4987655 mechanism and feedback loops.

The diagram shows that inhibition by RO4987655 leads to a rapid decrease in pERK, suppressing tumor cell

proliferation. However, proteomic analysis (RPPA) in xenograft models revealed a compensatory

reactivation mechanism:

On Day 1: Down-regulation of pERK1/2, pMKK4, and pmTOR.

On Day 3: Significant up-regulation of pMEK, pC-RAF, and pAKT, indicating reactivation of the MAPK
pathway and activation of the compensatory PI3K pathway [3] [4]. This feedback explains the

rebound in [18F]FDG uptake observed after initial suppression and highlights a potential mechanism
of acquired resistance.

Research Implications & Future Directions

The research on RO4987655 provides valuable insights for drug development:

Biomarker Utility: [18F]FDG-PET imaging served as a sensitive, early pharmacodynamic biomarker
for MEK inhibition in both preclinical and clinical settings [3] [4].

Understanding Resistance: The identification of feedback activation of the MAPK and PI3K
pathways explains the "rebound" phenomenon and underscores that monotherapy with a MEK

inhibitor may be insufficient for durable responses in some cancers, like those with K-ras mutations
[3] [4].

Rational Combinations: These findings strongly support the strategy of combining MEK inhibitors
(like RO4987655) with other targeted agents, such as PI3K or AKT inhibitors, to overcome

compensatory signaling and improve therapeutic outcomes [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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